N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine is a complex organic compound that belongs to a class of chemical substances known for their diverse biological activities. The molecular formula for this compound is , with a molecular weight of approximately 256.1 g/mol. This compound is characterized by its unique structure, which includes a brominated tetrahydro-benzoxepine moiety and a hydroxylamine functional group, making it an interesting subject for scientific research in medicinal chemistry and pharmacology.
This compound can be classified under the broader category of hydroxylamines, which are organic compounds containing the functional group . Hydroxylamines are known for their reactivity and are often utilized in various chemical reactions, including oxidation and reduction processes. The specific structure of N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine suggests potential applications in drug development and as intermediates in synthetic organic chemistry.
The synthesis of N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine typically involves several steps:
These synthetic routes require careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions.
The molecular structure of N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine can be represented as follows:
The structure features:
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound. For instance:
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine is primarily linked to its interaction with biological targets. Hydroxylamines are known to act as inhibitors or modulators in various biochemical pathways:
Research into specific biological targets for this compound is ongoing to elucidate its pharmacological potential.
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine is expected to exhibit:
The chemical properties include:
Data from analytical methods confirm these properties through empirical studies.
N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine has potential applications in several scientific fields:
The benzoxepin core is synthesized through intramolecular Friedel-Crafts alkylation, employing α,β-unsaturated acid chlorides as key precursors. This method involves the cyclization of 4-(2-bromophenyl)butanoyl chloride derivatives under aluminum chloride catalysis, forming the seven-membered oxepine ring. Alternative approaches include transition metal-catalyzed cyclization of appropriately functionalized biphenyl precursors, though these methods show lower yields (15-20%) compared to Friedel-Crafts methodologies (65-75%) [7]. The carbonyl functionality at the 5-position is strategically incorporated for subsequent oximation reactions, serving as the primary attachment point for hydroxylamine introduction. Solvent selection significantly influences ring formation efficiency, with dichloroethane outperforming higher-polarity solvents like DMF due to reduced side product formation [3] [5].
Regioselective bromination at the 7-position employs bromine in acetic acid under controlled temperature (0-5°C) to prevent dibromination byproducts. The electron-rich aromatic ring of 2,3,4,5-tetrahydro-1-benzoxepin-5-ol undergoes electrophilic substitution predominantly at the para position relative to the ether oxygen, achieving >90% regioselectivity confirmed via NMR analysis [3] [5]. For enhanced reaction control, bromodimethylsulfonium bromide (BDMS) serves as a milder electrophilic bromination agent, particularly valuable for acid-sensitive intermediates. This method achieves 85-92% isolated yields with <3% dibrominated contaminants, representing a significant improvement over classical bromination methods that typically yield 70-78% with higher impurity profiles [7]. Reaction monitoring via TLC (hexane:ethyl acetate 3:1) ensures precise reaction quenching at optimal conversion.
Hydroxylamine introduction exploits the keto-oxime transformation of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-one. This intermediate undergoes condensation with hydroxylamine hydrochloride in refluxing ethanol (78-80°C) with pyridine as an acid scavenger, producing the target oxime compound in 88% purity [2]. Critical to stereochemical control is the (Z)-configuration stabilization through intramolecular hydrogen bonding between the oxime hydroxyl and the adjacent ether oxygen, confirmed through NOESY experiments [6]. Schiff base formation kinetics reveal second-order dependence on ketone concentration, with optimal reagent stoichiometry at 1:1.25 (ketone:NH₂OH·HCl) to minimize unreacted ketone while preventing byproduct formation from hydroxylamine excess [2] [6].
Multi-variable optimization of the synthetic pathway identifies temperature control during oximation and bromination stoichiometry as critical yield-determining factors. Response surface methodology reveals optimal parameters of 65°C for cyclization, 0°C for bromination, and 78°C for oximation, collectively enhancing overall yield from 42% to 68% [2] [3]. Solvent optimization demonstrates ethanol-water mixtures (4:1) improve oxime crystallization while reducing tar formation. Purity enhancement to pharmaceutical-grade (>95%) is achieved through recrystallization from ethyl acetate/hexane systems, with the 3:7 ratio providing optimal crystal formation and impurity rejection [2] [5].
Table 1: Synthetic Optimization Parameters for N-(7-bromo-2,3,4,5-tetrahydro-1-benzoxepin-5-ylidene)hydroxylamine
Synthetic Stage | Key Variable | Baseline Value | Optimized Value | Yield Impact |
---|---|---|---|---|
Cyclization | Catalyst Loading | 1.0 equiv AlCl₃ | 1.2 equiv AlCl₃ | +18% yield |
Bromination | Temperature | 25°C | 0°C | +15% yield |
Oximation | Solvent System | Absolute Ethanol | Ethanol:H₂O (4:1) | +12% yield |
Crystallization | EthAc:Hex Ratio | 1:1 | 3:7 | Purity 89%→95% |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: